Product packaging for 5-Bromo-6-chloropicolinonitrile(Cat. No.:CAS No. 1256823-65-0)

5-Bromo-6-chloropicolinonitrile

Cat. No.: B1375829
CAS No.: 1256823-65-0
M. Wt: 217.45 g/mol
InChI Key: GKCQPDVYUJLEIJ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Halogenated pyridine derivatives are indispensable building blocks in modern organic synthesis. nih.gov They are crucial for the creation of a vast array of functional molecules, including pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bond on the pyridine ring is a key functional group that allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions. nih.gov

The presence of halogen atoms on the electron-deficient pyridine ring facilitates reactions that would otherwise be difficult. wikipedia.org While pyridine itself is often resistant to electrophilic aromatic substitution, halogenation can be achieved under specific conditions, and the resulting halopyridines become versatile substrates for nucleophilic substitution and metal-catalyzed coupling reactions. nih.govyoutube.com This reactivity allows chemists to selectively introduce new functional groups and build complex molecular architectures, making halogenated pyridines a cornerstone for synthesizing targeted compounds in medicinal and materials science. nih.gov

Historical Context of Picolinonitrile Chemistry in Academic Literature

The history of picolinonitrile chemistry is intrinsically linked to the discovery and study of pyridine itself. While impure pyridine was likely produced by early alchemists, the first documented reference is credited to Scottish scientist Thomas Anderson in 1849, who isolated it from bone oil and later coal tar. wikipedia.orgwikipedia.org Anderson named the substance "pyridine" from the Greek words pyr (fire) and oleum (B3057394) (oil). wikipedia.orgwikipedia.org

The chemical structure of pyridine as a nitrogen-containing analogue of benzene (B151609) was proposed by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. wikipedia.org This was followed by the first synthesis of a heteroaromatic compound, pyridine, by William Ramsay in 1876, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. wikipedia.org

The direct precursors to picolinonitriles are picolines (methylpyridines). In 1879, Hugo Weidel isolated and characterized the three isomers of picoline. wikipedia.org He demonstrated that oxidizing the α-picoline (2-methylpyridine) isomer with potassium permanganate (B83412) yielded a carboxylic acid he named Picolinsäure (picolinic acid). wikipedia.org The subsequent development of methods to convert carboxylic acids to nitriles established the route to picolinonitrile (2-cyanopyridine), the parent compound of the family to which 5-Bromo-6-chloropicolinonitrile belongs.

Positioning of this compound within the Broader Field of Halogenated Heterocycles

This compound holds a unique position within the field of halogenated heterocycles due to its distinct substitution pattern. As a dihalogenated picolinonitrile, it features two different halogen atoms—bromine and chlorine—attached to the pyridine ring. This differential halogenation is of significant synthetic utility.

The carbon-bromine and carbon-chlorine bonds have different reactivities, particularly in metal-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. This allows for selective, stepwise functionalization of the pyridine ring. Typically, the carbon-bromine bond is more reactive and can be selectively coupled while leaving the carbon-chlorine bond intact for a subsequent, different transformation. This feature makes this compound a highly valuable and versatile intermediate for the synthesis of complex, polysubstituted pyridine derivatives that would be difficult to access through other routes.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 5-bromo-6-chloro-2-pyridinecarbonitrile sigmaaldrich.com
Molecular Formula C₆H₂BrClN₂ sigmaaldrich.com
Molecular Weight 217.45 g/mol nih.gov
Physical Form Solid sigmaaldrich.com
Storage Temperature Room Temperature sigmaaldrich.com

Overview of Research Trajectories for Halogenated Picolinonitriles in Interdisciplinary Sciences

Research involving halogenated picolinonitriles is expanding across several scientific disciplines, driven by their utility as versatile chemical synthons.

Medicinal Chemistry: A primary trajectory is in drug discovery. The pyridine scaffold is present in a multitude of FDA-approved drugs. nih.govnih.gov Halogenated picolinonitriles like this compound serve as key starting materials for constructing libraries of novel compounds. rsc.org These libraries are then screened for biological activity against various targets, including protein kinases, which are implicated in diseases like cancer. nih.gov The ability to selectively functionalize the molecule allows for fine-tuning of its structure to optimize potency and pharmacokinetic properties. nih.gov

Agrochemicals: Similar to pharmaceuticals, the pyridine core is a common feature in herbicides and fungicides. wikipedia.org Research focuses on using halogenated picolinonitriles to develop new agrochemicals with improved efficacy and environmental profiles. The systematic modification of the pyridine ring enables the exploration of structure-activity relationships to identify potent candidates.

Materials Science: Halogenated aromatic compounds are precursors for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The pyridine unit can be incorporated into larger conjugated systems to tune the electronic and photophysical properties of the resulting materials. Research in this area explores how different substitution patterns on the picolinonitrile scaffold can influence material performance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClN2 B1375829 5-Bromo-6-chloropicolinonitrile CAS No. 1256823-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCQPDVYUJLEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856951
Record name 5-Bromo-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-65-0
Record name 5-Bromo-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 5 Bromo 6 Chloropicolinonitrile

Established Synthetic Routes to 5-Bromo-6-chloropicolinonitrile

The primary route for synthesizing this compound involves a multi-step process that leverages the reactivity of pyridine (B92270) N-oxide intermediates and strategic halogenation and cyanation reactions.

Multistep Synthesis via Pyridine N-Oxide Intermediates

A well-documented method for the preparation of this compound proceeds through a two-step synthesis starting from 3-bromo-2-chloropyridine (B150940). This process highlights the utility of pyridine N-oxides in facilitating nucleophilic substitution on the pyridine ring.

The first step involves the oxidation of 3-bromo-2-chloropyridine to its corresponding N-oxide. This is typically achieved using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like 1,2-dichloroethane (B1671644). The reaction mixture is heated to reflux to drive the reaction to completion. The resulting 3-bromo-2-chloropyridine 1-oxide is then purified, for example, by silica (B1680970) gel chromatography.

In the second step, the cyano group is introduced at the 2-position of the pyridine ring. The 3-bromo-2-chloropyridine 1-oxide is reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a base like triethylamine (B128534) and a solvent like acetonitrile (B52724). The reaction requires heating to proceed efficiently. The workup and purification, often involving another chromatographic separation, yield the final product, this compound.

An alternative procedure for the cyanation step involves the use of an acylating agent like dimethylaminomethylchloride in dichloromethane (B109758), which can lead to higher yields.

Table 1: Representative Two-Step Synthesis of this compound

StepStarting MaterialReagentsSolventConditionsProductYield
13-Bromo-2-chloropyridinem-Chloroperoxybenzoic acid (m-CPBA)1,2-DichloroethaneReflux3-Bromo-2-chloropyridine 1-oxide61%
23-Bromo-2-chloropyridine 1-oxideTrimethylsilyl cyanide (TMSCN), TriethylamineAcetonitrile50°C to refluxThis compound45%
2 (Alternative)3-Bromo-2-chloropyridine 1-oxideTrimethylsilyl cyanide (TMSCN), DimethylaminomethylchlorideDichloromethaneRefluxThis compound67%

The data in this table is compiled from a documented synthetic procedure. rasayanjournal.co.in

Halogenation and Cyanation Strategies in Picolinonitrile Synthesis

The synthesis of halogenated picolinonitriles like this compound relies on established strategies for introducing halogen and cyano groups onto the pyridine ring. The reactivity of the pyridine ring is often modified to achieve the desired regioselectivity.

Halogenation: The introduction of bromine and chlorine onto the pyridine ring can be achieved through various methods. Electrophilic aromatic substitution is a common approach, though the electron-deficient nature of the pyridine ring can make this challenging and often requires harsh conditions. To overcome this, the pyridine ring can be activated, for instance, by conversion to the N-oxide, which directs substitution to the 2- and 4-positions. nih.gov For the synthesis of the precursor 3-bromo-2-chloropyridine, a series of halogenation and other functional group manipulations on a pyridine starting material would be necessary.

Cyanation: The introduction of a cyano group to form a picolinonitrile can be accomplished through several methods. researchgate.net A common strategy, as seen in the synthesis of this compound, is the Reissert-Henze reaction, where a pyridine N-oxide reacts with a cyanide source in the presence of an acylating agent. researchgate.net This method is particularly effective for introducing a cyano group at the 2-position. Other methods for cyanation of pyridines include nucleophilic substitution of a leaving group (like a halogen) with a cyanide salt, often catalyzed by a transition metal like copper or palladium. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of chemical syntheses. For a multi-step synthesis like that of this compound, each step presents opportunities for improvement.

Catalytic Systems for Regioselective Halogenation

While the specific catalytic systems for the direct regioselective halogenation of a picolinonitrile to yield this compound are not extensively documented in readily available literature, general principles of catalytic halogenation can be applied. Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of aromatic and heteroaromatic compounds. acs.org Such systems could potentially be adapted to introduce the bromo and chloro substituents at the desired positions on a picolinonitrile scaffold, possibly reducing the number of synthetic steps and improving atom economy. The choice of catalyst, ligand, and directing group would be critical in achieving the desired regioselectivity.

Solvent Effects and Temperature Control in Picolinonitrile Functionalization

The choice of solvent and reaction temperature are critical parameters that can significantly influence the outcome of the functionalization of picolinonitriles.

Solvent Effects: The solvent can affect the solubility of reactants, the stability of intermediates, and the rate of reaction. In the cyanation of the pyridine N-oxide intermediate, polar aprotic solvents like acetonitrile and dichloromethane are used. rasayanjournal.co.in These solvents are capable of dissolving the ionic and polar intermediates and reagents involved in the Reissert-Henze type reaction. The solvent can also influence the regioselectivity of reactions on the pyridine ring by stabilizing certain transition states over others. caltech.edu

Temperature Control: Temperature plays a crucial role in controlling the rate of reaction and minimizing side reactions. The oxidation of the pyridine is performed at reflux to ensure the reaction goes to completion. The subsequent cyanation reaction is also heated, indicating a significant activation energy barrier for the reaction. Careful control of the temperature is necessary to prevent decomposition of the starting materials and products, which can occur at higher temperatures. Lowering the temperature and adjusting the concentration of reactants can sometimes limit decomposition and improve yields.

Green Chemistry Approaches in the Synthesis of this compound

While specific green chemistry approaches for the synthesis of this compound are not widely reported, general principles of green chemistry can be applied to make the synthesis more environmentally benign. nih.gov

Potential areas for the application of green chemistry principles include:

Alternative Solvents: Replacing hazardous chlorinated solvents like 1,2-dichloroethane and dichloromethane with greener alternatives such as ethanol, water, or ionic liquids could significantly reduce the environmental impact of the synthesis. rsc.org

Catalytic Methods: The development of catalytic methods for halogenation and cyanation would reduce the need for stoichiometric reagents and minimize waste generation.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields and purities, which aligns with the principles of green chemistry. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. This could involve exploring one-pot reactions or convergent synthetic strategies.

Renewable Feedstocks: While challenging for a complex heterocyclic compound, future research could explore the synthesis of pyridine-based compounds from renewable resources.

By focusing on these areas, the synthesis of this compound could be made more sustainable and environmentally friendly.

Process Intensification and Continuous Flow Chemistry in the Preparation of this compound

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. researchgate.net Continuous flow chemistry, a key pillar of process intensification, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. scielo.brnih.gov This approach offers numerous advantages over traditional batch production, particularly for the synthesis of halogenated pyridines like this compound.

The primary benefits of employing continuous flow technology include superior control over reaction parameters such as temperature, pressure, and mixing. scielo.bryoutube.com The high surface-area-to-volume ratio in microreactors allows for highly efficient heat transfer, which is critical for managing the significant heat release often associated with halogenation and cyanation reactions, thereby enhancing safety. youtube.com This precise control can lead to increased reaction rates, higher yields, and improved product purity by minimizing the formation of byproducts. mdpi.comresearchgate.net

Detailed Research Findings:

While specific, detailed studies on the complete continuous flow synthesis of this compound are not extensively available in public literature, the principles have been successfully applied to analogous transformations on pyridine and related heterocyclic systems. For instance, continuous flow photobromination has been shown to significantly increase productivity and reduce side products compared to batch methods for precursors of pharmaceuticals like Rosuvastatin. mdpi.comresearchgate.net Similarly, methods for the direct cyanation of pyridines have been developed, highlighting the tolerance of various functional groups under mild conditions, a feature well-suited for flow chemistry integration. acs.org

The table below illustrates a comparative overview of potential advantages when applying continuous flow principles to a key reaction step in the synthesis of this compound, based on findings from related chemical processes.

ParameterTraditional Batch SynthesisContinuous Flow SynthesisPotential Advantage in Flow
Reaction Time Hours to days guidechem.comMinutes to hours mdpi.comresearchgate.netSignificant reduction in process time
Heat Transfer Limited by vessel surface areaExcellent due to high surface-to-volume ratio youtube.comEnhanced safety, prevention of thermal runaway
Mixing Can be inefficient, leading to local concentration gradientsRapid and efficient scielo.brImproved reaction kinetics and selectivity
Safety Handling of hazardous reagents in large quantitiesSmall reaction volumes, enclosed system nih.govMinimized risk of exposure and accidents
Scalability Often problematic, requires re-optimizationStraightforward by running the system for longer periodsMore predictable and linear scale-up
Product Purity May require extensive purification due to side reactions guidechem.comHigher selectivity and fewer impurities mdpi.comresearchgate.netReduced downstream processing costs

The adoption of process intensification and continuous flow chemistry holds immense promise for the manufacturing of this compound. By leveraging the enhanced control, safety, and efficiency of flow reactors, it is possible to develop more sustainable and cost-effective synthetic routes for this valuable compound. Further research and development in this area are anticipated to unlock the full potential of these advanced manufacturing technologies.

Mechanistic Investigations of 5 Bromo 6 Chloropicolinonitrile Reactivity

Nucleophilic Substitution Reactions on the Picolinonitrile Core of 5-Bromo-6-chloropicolinonitrile

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like the picolinonitrile core. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the strongly electron-withdrawing cyano group and the ring nitrogen atom significantly activates the positions occupied by the bromine and chlorine atoms towards nucleophilic attack. libretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. libretexts.org

In molecules containing multiple leaving groups, such as this compound, the site of nucleophilic attack is governed by regioselectivity. The substitution can occur at either the C5-Br or the C6-Cl position. The regiochemical outcome is determined by a combination of factors, including the relative ability of the halogen to stabilize the intermediate and the inherent reactivity of the carbon-halogen bond.

While direct studies on this compound are not extensively reported, data from analogous dihalogenated heterocycles, such as 2,4-dichloroquinazolines, consistently show high regioselectivity. In these systems, substitution occurs preferentially at the C4 position when treated with various amine nucleophiles. mdpi.com This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. For this compound, the position of the electron-withdrawing nitrile group (C2) and the ring nitrogen are ortho and para to the C6-Cl bond, providing strong activation at this site. The C5-Br bond is meta to the nitrile group, receiving less electronic activation. Therefore, nucleophilic attack is generally expected to occur preferentially at the C6 position.

Stereoselectivity is not a governing factor in these substitution pathways as the picolinonitrile core is achiral, and the SNAr mechanism proceeds through a planar intermediate, which does not introduce new stereocenters unless a chiral nucleophile is employed.

The identity of the halogen atom (bromine vs. chlorine) plays a crucial role in determining the reactivity of the C-X bond in SNAr reactions. The traditional "element effect" observed in many activated aryl halides dictates a reactivity order of F > Cl > Br > I. nih.gov This order is attributed to the rate-determining step being the initial attack of the nucleophile. The high electronegativity of fluorine (and chlorine compared to bromine) polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Following this principle, the C6-Cl bond would be predicted to be more reactive than the C5-Br bond in a classic SNAr reaction.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the differential reactivity of the C-Br and C-Cl bonds allowing for selective and sequential functionalization. In the context of palladium catalysis, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org The reactivity order for this step is generally I > OTf > Br > Cl, which is opposite to the classic SNAr trend and is governed by bond dissociation energy. libretexts.org Consequently, the weaker C-Br bond is significantly more reactive than the C-Cl bond in most cross-coupling reactions.

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions. wikipedia.org Given the higher reactivity of the C-Br bond in the oxidative addition step, this compound is expected to undergo selective Suzuki coupling at the C5 position, leaving the C6-chloro substituent intact for potential subsequent transformations. libretexts.org

This selectivity is well-documented in related systems. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids occurs exclusively at the C-Br bond. mdpi.com Similarly, studies on other heteroaryl halides demonstrate that bromo-substituents are displaced in preference to chloro-substituents. nih.gov For this compound, a typical reaction would involve a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. libretexts.orgwikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Related Dihalopyrimidine Substrate Data derived from studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh3)4 (5 mol%)K3PO41,4-Dioxane70-8060-85
Pd(PPh3)4 (5 mol%)K3PO4Toluene70-8040
Pd(PPh3)4 (5 mol%)Na2CO31,4-Dioxane70-8055

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the selectivity is governed by the relative rates of oxidative addition. The C-Br bond of this compound will react preferentially with amines under Buchwald-Hartwig conditions.

This principle has been clearly demonstrated in studies involving 6-bromo- and 6-chloropurine (B14466) nucleosides. nih.gov The amination of the bromo derivative proceeded efficiently with a low catalyst loading (5 mol% Pd(OAc)₂), whereas the corresponding chloro derivative required a higher catalyst load (10 mol% Pd(OAc)₂) to achieve good yields, confirming the greater reactivity of the C-Br bond. nih.gov This allows for the selective synthesis of 5-amino-6-chloropicolinonitrile (B13031805) derivatives, which can serve as intermediates for further functionalization.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination of Related Halopurine Nucleosides Data derived from studies on 6-bromo- and 6-chloropurine nucleosides. nih.gov

SubstrateCatalyst SystemConditionsObservation
6-Bromopurine nucleoside5 mol% Pd(OAc)2 / 7.5 mol% XantphosCs2CO3, Toluene, 100 °CEfficient conversion
6-Chloropurine nucleoside10 mol% Pd(OAc)2 / 15 mol% XantphosCs2CO3, Toluene, 100 °CGood yield with higher catalyst load

The Sonogashira and Heck reactions provide powerful methods for introducing alkyne and alkene moieties, respectively, onto aromatic rings. The Sonogashira reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Heck reaction couples an alkene with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.org

For both reactions, the reactivity of the aryl halide follows the order I > Br > Cl > F, driven by the bond dissociation energies. Consequently, selective coupling at the C5-Br position of this compound is highly favored. Research on the closely related 5- and 6-bromo-3-fluoro-2-cyanopyridines has shown that Sonogashira coupling proceeds efficiently at the bromo position, tolerating a wide range of functional groups on the alkyne partner. soton.ac.uk These findings strongly suggest that this compound would be an excellent substrate for selective Sonogashira and Heck reactions at the C5-position, yielding 5-alkynyl- or 5-alkenyl-6-chloropicolinonitriles.

Table 3: Conditions for Sonogashira Coupling on a Related Bromocyanopyridine Substrate Data derived from studies on 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk

Catalyst SystemBaseSolventTemperatureYield (%)
Pd(PPh3)2Cl2 / CuIEt3NTHFRoom Temp85-93

Electrophilic Aromatic Substitution on this compound

The pyridine (B92270) ring system, a cornerstone of many pharmaceutical and agrochemical compounds, exhibits a reactivity towards electrophilic aromatic substitution (SEAr) that is markedly different from its carbocyclic analog, benzene (B151609). The inherent electronegativity of the nitrogen atom in the pyridine ring exerts a deactivating effect on the aromatic system by reducing its electron density. uoanbar.edu.iq This effect is further amplified in acidic conditions, where the nitrogen atom becomes protonated, leading to the formation of a pyridinium (B92312) ion. The resulting positive charge significantly deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

The compound this compound possesses a pyridine ring that is further substituted with three electron-withdrawing groups: a bromo group at the 5-position, a chloro group at the 6-position, and a nitrile group at the 2-position (picolinonitrile). The cumulative electron-withdrawing nature of these substituents, in conjunction with the inherent deactivation of the pyridine ring, renders this compound exceptionally unreactive towards electrophilic aromatic substitution. Such reactions, if they were to occur, would necessitate extremely vigorous conditions. uoanbar.edu.iq

In general, electrophilic substitution on pyridine, when it does occur, preferentially takes place at the 3- and 5-positions (meta to the nitrogen atom), as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by the adjacent positively charged nitrogen. uoanbar.edu.iq For this compound, the 3- and 4-positions are the only available sites for substitution. Given the directing effects of the existing substituents, any potential electrophilic attack would likely be directed to the 3-position, which is meta to the chloro and bromo groups and para to the nitrile group. However, the combined deactivating effects of all substituents make this a highly unfavorable process.

Conversely, the introduction of strongly electron-donating substituents onto the pyridine ring can facilitate electrophilic substitution by increasing the electron density of the ring. uoanbar.edu.iq This approach, however, is not directly applicable to the reactivity of the parent this compound.

Table 1: Factors Influencing Electrophilic Aromatic Substitution on the Pyridine Ring

FactorInfluence on ReactivityRationale
Nitrogen Atom DeactivatingThe electronegative nitrogen atom withdraws electron density from the ring. uoanbar.edu.iq
Pyridinium Ion Formation Strongly DeactivatingA positive charge on the nitrogen in acidic media further reduces ring electron density. uoanbar.edu.iq
Electron-Withdrawing Substituents DeactivatingGroups like halogens and nitriles further decrease the nucleophilicity of the ring.
Electron-Donating Substituents ActivatingThese groups increase the electron density of the ring, making it more susceptible to electrophilic attack. uoanbar.edu.iq

Radical Reactions and Single-Electron Transfer Processes involving this compound

In contrast to its inertness towards electrophilic attack, the halogenated pyridine structure of this compound makes it a suitable substrate for radical reactions initiated by single-electron transfer (SET). The selective reduction of a carbon-halogen bond can generate a pyridyl radical, which can then participate in various carbon-carbon bond-forming reactions.

A prominent example of this reactivity is the photoredox alkylation of halopyridines. nih.gov In this process, a photocatalyst, upon excitation with light, can mediate the single-electron reduction of the halopyridine. This leads to the formation of a radical anion, which then expels a halide ion to generate the corresponding pyridyl radical. nih.gov This pyridyl radical can subsequently undergo addition to functionalized alkenes and alkynes, leading to the formation of new carbon-carbon bonds. nih.gov The reaction is often mild and tolerates a variety of functional groups. nih.gov

The proposed mechanism for a dual-catalytic hydroarylation process involving a pyridyl radical is depicted below:

Table 2: Proposed Mechanism for Dual-Catalytic Hydroarylation

StepDescription
1 Single-electron transfer (SET) from an excited photocatalyst to the halopyridine substrate.
2 Formation of a radical anion and subsequent fragmentation to generate a pyridyl radical. nih.gov
3 Anti-Markovnikov addition of the pyridyl radical to an alkene. nih.gov
4 Hydrogen atom transfer (HAT) to the resulting alkyl radical, yielding the final product and regenerating the catalyst. nih.gov

Computational and experimental studies support a mechanism involving proton-coupled electron transfer in some instances, followed by a medium-dependent alkene addition and rapid hydrogen atom transfer. nih.gov

Another relevant transformation is the monoalkylation of N-methoxypyridinium salts with alkyl radicals. While this involves a modification of the pyridine nitrogen, the fundamental principle of radical addition to the pyridine ring is applicable. In these reactions, alkyl radicals, generated from various precursors, add to the N-methoxypyridinium salt to form a radical cation intermediate. chemrxiv.org Rearomatization then occurs through the loss of a proton and subsequent elimination of a methoxyl radical, which propagates the radical chain. chemrxiv.org

Furthermore, purple light has been shown to promote the radical coupling of bromopyridines with Grignard reagents. This reaction is believed to proceed via a single-electron transfer from the Grignard reagent to the bromopyridine, generating a pyridyl radical that then couples with the alkyl group of the Grignard reagent. organic-chemistry.org

Given the presence of both bromo and chloro substituents, this compound offers the potential for selective radical reactions. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that selective single-electron reduction and cleavage of the C-Br bond could be achieved, leading to the formation of a 6-chloro-2-cyanopyridin-5-yl radical. This intermediate could then be trapped by various radical acceptors to afford functionalized pyridine derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 6 Chloropicolinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-Bromo-6-chloropicolinonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the aromatic protons and carbon atoms of the pyridine (B92270) ring. In the absence of published experimental data for this specific compound, theoretical chemical shifts and coupling constants can be estimated based on established principles and data from analogous structures.

The ¹H NMR spectrum is expected to show two distinct signals for the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromo, chloro, and cyano substituents. The proton at position 3 (H3) would likely appear at a lower field compared to the proton at position 4 (H4) due to the anisotropic effect of the adjacent cyano group. The coupling between these two protons would result in a doublet for each signal, with a typical ortho-coupling constant (³J) in the range of 8-9 Hz.

The ¹³C NMR spectrum will display signals for each of the six carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative halogen atoms (C5 and C6) and the carbon of the nitrile group (CN) are expected to be significantly deshielded, appearing at a lower field. The chemical shifts of the other carbon atoms in the pyridine ring provide further confirmation of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are illustrative and based on theoretical predictions in the absence of published experimental values.)

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constant (J, Hz)
H38.10-d, J = 8.5 Hz
H47.90-d, J = 8.5 Hz
C2-152.0-
C3-135.0-
C4-130.0-
C5-125.0-
C6-148.0-
CN-115.0-

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of H3 and H4 would definitively establish their ortho-relationship on the pyridine ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. sdsu.eduyoutube.com It would allow for the direct assignment of the carbon signals for C3 and C4 based on the established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique provides information about the connectivity between protons and carbons separated by two or three bonds. sdsu.eduyoutube.com For instance, correlations from H3 would be expected to the carbon atoms C2, C4, and the nitrile carbon, while H4 would show correlations to C2, C5, and C6. These correlations are instrumental in piecing together the complete molecular framework.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing definitive information on molecular geometry and intermolecular interactions.

A successful single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would provide experimental confirmation of the planar nature of the pyridine ring and the specific orientations of the bromo, chloro, and cyano substituents. While specific data for the title compound is not available, analysis of related structures provides expected ranges for these parameters.

Table 2: Expected Bond Parameters for this compound from X-ray Diffraction (Note: The following data are illustrative and based on typical values for similar structures.)

Bond Expected Bond Length (Å) Angle Expected Bond Angle (°)
C-Br1.88 - 1.92C4-C5-Br118 - 122
C-Cl1.72 - 1.76C5-C6-Cl119 - 123
C-C (ring)1.38 - 1.41C-C-C (ring)118 - 122
C-N (ring)1.33 - 1.35C-N-C (ring)116 - 120
C-CN1.44 - 1.48C2-C(CN)-N178 - 180
C≡N1.14 - 1.16

Beyond the individual molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a field known as crystal engineering. sdsu.edu The packing of this compound molecules would be dictated by a variety of non-covalent interactions, such as halogen bonding (C-Br···N or C-Cl···N), dipole-dipole interactions, and π-π stacking of the pyridine rings. researchgate.net Understanding these supramolecular interactions is crucial as they influence the physical properties of the solid state, including melting point and solubility. The analysis of crystal packing can reveal the formation of specific synthons, which are reliable and recurring patterns of intermolecular interactions.

Mass Spectrometry Techniques for Identification and Purity Assessment of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can confirm the elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, providing a clear signature for the presence of these halogens.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern can be complex but would be expected to show losses of the halogen atoms (Br or Cl), the cyano group (CN), or combinations thereof. The analysis of these fragments can help to confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₆H₂BrClN₂), HRMS provides an unambiguous confirmation of its elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which further corroborates the compound's identity.

The theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). This calculated value is then compared with the experimentally determined mass from the HRMS analysis.

Table 1: Predicted HRMS Data for this compound

ParameterPredicted Value
Molecular FormulaC₆H₂BrClN₂
Calculated Exact Mass ([M])215.9195 u
Predicted [M+H]⁺216.9273 u
Isotopic PatternCharacteristic pattern due to Br and Cl isotopes

Note: The data presented in this table is predicted based on the chemical structure, as specific experimental data was not publicly available at the time of this writing.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate, identify, and quantify individual components of a mixture. bldpharm.com For a compound like this compound, these methods are essential for assessing its purity and identifying any potential impurities from the synthesis process.

In GC-MS, the compound is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The retention time in the GC column is a characteristic of the compound, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

LC-MS is particularly useful for less volatile or thermally labile compounds. bldpharm.com The compound is separated by high-performance liquid chromatography and then introduced into the mass spectrometer. While some suppliers indicate the availability of LC-MS data for this compound, specific public data is scarce. bldpharm.com The fragmentation pattern obtained from MS analysis can provide valuable structural information.

Table 2: Predicted GC-MS and LC-MS Data for this compound

TechniqueParameterPredicted Observation
GC-MSRetention TimeDependent on column and conditions
FragmentationLoss of Br, Cl, CN; pyridine ring fragments
LC-MSRetention TimeDependent on column and mobile phase
[M+H]⁺216.9273 u

Note: The fragmentation patterns are predicted based on common fragmentation pathways for similar halogenated aromatic compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. sigmaaldrich.com These techniques are complementary and rely on the interaction of light with molecular vibrations.

For this compound, IR and Raman spectra would reveal characteristic absorption bands corresponding to the C≡N (nitrile), C-Br, C-Cl, and pyridine ring vibrations. The positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C≡N Stretch2240 - 22202240 - 2220
C=C/C=N Ring Stretch1600 - 14001600 - 1400
C-H In-plane Bend1300 - 10001300 - 1000
C-Cl Stretch800 - 600800 - 600
C-Br Stretch650 - 550650 - 550

Note: The predicted frequencies are based on typical ranges for these functional groups in similar chemical environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. chemicalbook.com The absorption maxima (λmax) provide insights into the electronic structure and conjugation of the compound. For aromatic systems like this compound, π to π* and n to π* transitions are expected. The presence of halogens and the nitrile group can cause shifts in the absorption bands compared to unsubstituted pyridine.

Table 4: Predicted UV-Vis Spectroscopy Data for this compound

TransitionPredicted λmax (nm)Solvent
π → π200 - 280Methanol or Ethanol
n → π> 280Methanol or Ethanol

Note: The predicted λmax values are estimations based on the electronic properties of substituted pyridines.

Integration of Advanced Spectroscopic Methods in Chemical Research

The true power of spectroscopic analysis lies in the integration of multiple techniques to build a comprehensive and unambiguous structural picture. Each method provides a unique piece of the puzzle, and their combination allows for a detailed understanding of molecular architecture and properties.

Applications of Advanced Spectroscopy in Structure-Reactivity Studies

A detailed understanding of a molecule's structure is fundamental to predicting its chemical reactivity. sigmaaldrich.com Spectroscopic techniques are instrumental in elucidating the structural features that govern how a molecule will behave in a chemical reaction. For instance, the electronic environment of the pyridine ring in this compound, as revealed by UV-Vis and vibrational spectroscopy, can indicate the most likely sites for nucleophilic or electrophilic attack. The bond strengths, inferred from IR and Raman data, can suggest which bonds are more susceptible to cleavage. By correlating spectroscopic data with reactivity patterns, chemists can design more efficient synthetic routes and develop novel molecules with desired properties.

Computational Chemistry and Theoretical Modeling of 5 Bromo 6 Chloropicolinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 5-Bromo-6-chloropicolinonitrile

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic distribution, which are crucial for understanding the reactivity of a molecule like this compound.

Prediction of Nucleophilic and Electrophilic Sites on the Picolinonitrile Ring

The reactivity of this compound is largely dictated by the distribution of electron density across the picolinonitrile ring. The presence of electronegative atoms such as nitrogen, bromine, and chlorine creates a non-uniform electronic environment.

Electrophilic Sites: The carbon atoms bonded to the highly electronegative bromine and chlorine atoms (C5 and C6) are expected to be electron-deficient and thus serve as primary electrophilic sites. The electron-withdrawing nature of the cyano group also enhances the electrophilicity of the carbon atom at the C2 position. These sites are susceptible to attack by nucleophiles.

Nucleophilic Sites: The nitrogen atom of the pyridine (B92270) ring, with its lone pair of electrons, acts as a nucleophilic center. Similarly, the nitrogen atom of the cyano group also possesses a lone pair and can participate in nucleophilic interactions. The π-electron system of the aromatic ring can also exhibit nucleophilic character in certain reactions.

DFT calculations, particularly through the analysis of the electrostatic potential (ESP) map, can quantitatively predict these reactive sites. Regions of positive potential (typically colored blue) indicate electrophilic centers, while regions of negative potential (colored red) highlight nucleophilic centers.

Simulation of Electron Density Maps and Molecular Orbitals

DFT simulations can generate detailed electron density maps and visualize the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron Density Maps: These maps illustrate the probability of finding an electron in a particular region of the molecule. For this compound, the electron density is expected to be highest around the nitrogen atoms and the halogen substituents due to their high electronegativity.

Molecular Orbitals: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, pointing to areas of electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. In a study on bioactive pyridine derivatives, it was noted that the NH2 group is a perfect nucleophilic location, while the carbon of the cyano group is susceptible to electrophilic attack. nih.gov

Orbital ParameterConceptual SignificanceExpected Location on this compound
HOMO Electron-donating ability (Nucleophilicity)Primarily localized on the pyridine ring and the nitrogen atom of the cyano group.
LUMO Electron-accepting ability (Electrophilicity)Distributed over the carbon atoms of the pyridine ring, particularly those attached to halogens.
HOMO-LUMO Gap Chemical reactivity and stabilityA moderate gap is anticipated, suggesting a balance between stability and reactivity.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can provide valuable information about its interactions with solvents and its conformational flexibility.

For this compound, MD simulations in various solvents (e.g., water, ethanol, DMSO) can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The potential for the nitrogen atoms to act as hydrogen bond acceptors.

Conformational Stability: While the picolinonitrile ring is rigid, the orientation of the cyano group and the interactions of the halogens with the solvent can be explored.

These simulations typically employ force fields to describe the potential energy of the system. The analysis of the simulation trajectory can yield thermodynamic properties such as the free energy of solvation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Picolinonitrile Analogs and Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For picolinonitrile analogs and derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov

These studies involve:

Alignment: A set of structurally related picolinonitrile derivatives with known biological activities are superimposed.

Field Calculation: Steric and electrostatic fields are calculated around each molecule.

Correlation: Statistical methods are used to correlate the variations in these fields with the observed biological activities.

The resulting QSAR models can be used to predict the activity of new, unsynthesized picolinonitrile derivatives and to identify the key structural features that influence their bioactivity. For example, a QSAR study on other pyridine derivatives identified that steric, electrostatic, and hydrogen-bond acceptor properties were key to their antibacterial activity. nih.gov

QSAR DescriptorInfluence on Biological Activity
Steric Fields (CoMFA/CoMSIA) Favorable or unfavorable steric bulk at specific positions.
Electrostatic Fields (CoMFA/CoMSIA) Favorable positive or negative electrostatic potential at specific positions.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA) Importance of hydrogen bonding capabilities for receptor interaction.

Ab Initio Methods and Semi-Empirical Calculations for Reaction Mechanism Elucidation

To understand the detailed mechanism of reactions involving this compound, ab initio and semi-empirical computational methods can be utilized. These methods are crucial for studying reaction pathways, transition states, and activation energies.

Ab Initio Methods: These calculations are based on first principles of quantum mechanics without the use of empirical parameters. They can provide highly accurate descriptions of reaction mechanisms, such as nucleophilic aromatic substitution at the carbon atoms bearing the halogen atoms.

Semi-Empirical Calculations: These methods use a combination of theoretical and empirical parameters, making them computationally less expensive than ab initio methods. They are useful for screening a large number of possible reaction pathways.

For instance, these calculations could be used to model the substitution of the bromine or chlorine atom by a nucleophile, identifying the structure of the transition state and the energy barrier for the reaction. Studies on tunneling-controlled reactions have demonstrated the power of ab initio approaches in understanding reaction kinetics. github.io

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of this compound.

NMR Spectroscopy: DFT calculations can predict the ¹³C and ¹H NMR chemical shifts with good accuracy. This is achieved by calculating the magnetic shielding tensors of the nuclei.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This helps in the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions.

Spectroscopic TechniquePredicted Parameter
¹³C NMR Chemical Shifts (ppm)
¹H NMR Chemical Shifts (ppm)
IR Vibrational Frequencies (cm⁻¹)
UV-Vis Absorption Maxima (λmax in nm)

Synthetic Applications of 5 Bromo 6 Chloropicolinonitrile in Heterocyclic Chemistry

Role of 5-Bromo-6-chloropicolinonitrile as a Versatile Intermediate in Complex Molecule Synthesis

The strategic placement of reactive handles—a nitrile, a bromine atom, and a chlorine atom—on the pyridine (B92270) core makes this compound an exceptionally versatile intermediate for synthesizing complex, high-value molecules. Its primary role is as a foundational scaffold upon which intricate molecular architectures can be assembled through controlled, stepwise modifications.

A prominent example of its utility is in the synthesis of Positive Allosteric Modulators (PAMs) for the M₄ muscarinic acetylcholine (B1216132) receptor, a key target in the development of treatments for neurodegenerative disorders like Alzheimer's disease and schizophrenia. nih.gov In the synthesis of the advanced M₄ PAM PET imaging agent, MK-6884, this compound serves as the starting point for building the core structure. acs.org The synthesis begins with the selective functionalization of the C-Br bond, followed by modification at the C-Cl bond, demonstrating the compound's capacity to act as a linchpin in multi-step synthetic sequences. acs.org This step-by-step approach is crucial for efficiently creating the complex substitution patterns required for biological activity.

The differential reactivity of the C-Br and C-Cl bonds is key to its versatility. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective substitution at the 5-position while leaving the 6-position available for subsequent transformations. acs.orgnih.gov This predictable reactivity profile enables chemists to design rational synthetic routes to poly-substituted pyridines that would be difficult to access otherwise.

Scaffold Diversity and Functionalization Strategies utilizing this compound

The true synthetic power of this compound lies in the diverse range of functionalization strategies it supports, enabling the generation of a wide array of molecular scaffolds. The primary methods employed are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allow for the formation of new carbon-carbon bonds at specific positions on the pyridine ring.

The most effective strategy involves a stepwise functionalization, exploiting the reactivity difference between the bromine and chlorine substituents. This is exemplified in the synthesis of M₄ receptor modulators. acs.orgnih.gov

Selective C5-Functionalization: The initial and most common step is a Suzuki-Miyaura coupling at the more reactive C5-Br position. This reaction is typically carried out using a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃ or K₃PO₄. acs.orgnih.gov This allows for the introduction of various aryl or heteroaryl groups, such as a pyrazole (B372694) moiety, which is a common feature in M₄ PAMs. acs.orgnih.gov

Subsequent C6-Functionalization: Once the C5 position is functionalized, the remaining chlorine atom at the C6 position serves as a handle for a second coupling reaction. This allows for the introduction of a different aryl or heteroaryl group, leading to a fully substituted, unsymmetrical pyridine core. acs.org

Nitrile Group Manipulation: While less commonly exploited in the initial steps, the nitrile group at the C2 position can be reduced to a primary amine (e.g., using LiAlH₄) or hydrolyzed to a carboxylic acid, further expanding the potential for scaffold diversity. libretexts.orgopenstax.org

This modular approach allows for the systematic exploration of the chemical space around the pyridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. rsc.org By varying the coupling partners in the sequential Suzuki reactions, libraries of compounds with diverse substitution patterns can be rapidly synthesized from a single, common intermediate.

Synthesis of Polyfunctionalized Pyridines and Bipyridines via this compound

This compound is an ideal precursor for the synthesis of highly substituted pyridine and bipyridine systems due to its capacity for sequential, site-selective cross-coupling reactions. The synthesis of the PET imaging agent MK-6884 provides a well-documented example of this application. acs.org

The process begins with a highly selective Suzuki-Miyaura coupling reaction. This compound is reacted with a boronic acid ester partner to functionalize the C5 position, leaving the C6-chloro substituent intact. acs.org This initial step produces a functionalized 6-chloropicolinonitrile intermediate in high yield.

Table 1: Selective Suzuki-Miyaura Coupling of this compound

Reactant 1 Reactant 2 Catalyst/Base Solvent Product Yield Reference
5-Bromo-6-​chloropicolinonitrile Pyrazole Pinacol Boronate Pd(dppf)Cl₂ / K₃PO₄ THF 5-(Pyrazol-4-yl)-6-​chloropicolinonitrile intermediate 91%

This table illustrates the initial, selective functionalization at the C-Br position.

Following the initial coupling, the intermediate, now a 5-aryl-6-chloropicolinonitrile, undergoes a second Suzuki coupling. This reaction targets the C6-Cl bond, introducing a second, different aryl group to create a complex, polyfunctionalized bipyridine-like structure. acs.org This stepwise method provides precise control over the final substitution pattern, which is essential for optimizing the pharmacological properties of the target molecule. acs.orgnih.gov This controlled synthesis of unsymmetrical, polysubstituted pyridines highlights the unique advantage of using a dihalogenated starting material with differential reactivity.

Stereoselective Synthesis of Novel Heterocyclic Systems Incorporating the Picolinonitrile Moiety

The current scientific literature available through comprehensive searches does not provide specific examples of stereoselective reactions where the picolinonitrile moiety of this compound is directly involved in the creation of a new stereocenter. The primary application of this compound is in the construction of complex, poly-aromatic systems through cross-coupling reactions, where the focus is on regioselectivity rather than stereoselectivity. While chiral molecules are synthesized using this starting material, the chirality is typically introduced via chiral coupling partners, not through a stereoselective transformation of the pyridine ring or its nitrile substituent.

Development of New Synthetic Methodologies Enabled by this compound

While the use of this compound has not led to the invention of fundamentally new named reactions, its application has been instrumental in advancing synthetic methodologies for creating complex, medicinally relevant molecules. The key methodological development it enables is the efficient and highly controlled sequential site-selective cross-coupling of a dihalogenated pyridine.

This methodology provides a robust and flexible platform for the late-stage functionalization of heterocyclic cores. acs.org The ability to perform a Suzuki-Miyaura reaction selectively at the C-Br bond, purify the intermediate, and then perform a second, different coupling reaction at the C-Cl bond is a powerful tool for building molecular complexity. acs.org This approach offers significant advantages over methods that rely on statistical mixtures or require complex protecting group strategies.

The successful synthesis of M₄ PAMs like MK-6884 showcases the power of this methodology. acs.org It allows medicinal chemists to systematically and predictably modify different regions of a molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties. The reliability of using this compound as a platform for these sequential couplings has streamlined the synthesis of compound libraries for drug discovery programs targeting complex neurological diseases. nus.edu.sg Therefore, the compound has not just been a passive building block, but an enabler for developing sophisticated and efficient synthetic routes to next-generation therapeutics.

Advanced Research into Medicinal Chemistry Applications of 5 Bromo 6 Chloropicolinonitrile Derivatives

5-Bromo-6-chloropicolinonitrile as a Precursor for Biologically Active Molecules in Pharmaceutical Research

This compound is a key chemical intermediate primarily utilized in the synthesis of complex pharmaceutical and agrochemical compounds. myskinrecipes.com Its molecular structure, featuring a pyridine (B92270) ring substituted with a nitrile group, a bromine atom, and a chlorine atom, offers multiple reactive sites for further chemical modification. This makes it an invaluable building block for creating a diverse range of more complex molecules with specific biological activities. myskinrecipes.com

The strategic placement of the halogen atoms (bromo and chloro) and the nitrile group allows for a variety of chemical transformations, such as nucleophilic substitution reactions, cross-coupling reactions, and modifications of the nitrile group. This versatility enables medicinal chemists to systematically alter the structure to optimize biological activity, selectivity, and pharmacokinetic properties. Consequently, this compound serves as a crucial starting material in the research and development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. myskinrecipes.com

Design and Synthesis of this compound Derivatives with Targeted Pharmacological Activities

The true potential of this compound is realized in its use as a scaffold for designing and synthesizing derivatives with specific, targeted pharmacological actions. The core picolinonitrile structure can be elaborated into a vast library of compounds aimed at interacting with specific biological targets like enzymes and receptors.

The development of enzyme inhibitors is a cornerstone of modern drug discovery. Heterocyclic scaffolds are frequently used to create potent and selective inhibitors for various enzyme classes. The this compound framework is a suitable precursor for such molecules. For instance, derivatives of related bromo-substituted heterocyclic compounds have shown significant activity as β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance. nih.gov The synthesis of 6-bromopenicillanic acid derivatives, for example, has produced compounds that inhibit Class A and Class C β-lactamase enzymes. nih.gov

Similarly, the picolinonitrile scaffold can be used to develop inhibitors for other enzyme families, such as kinases, which are pivotal in cancer and inflammatory diseases. The general principle involves using the reactive sites of the starting material to build molecules that fit into the active site of a target enzyme, blocking its function.

Table 1: Potential Enzyme Inhibitor Classes from Heterocyclic Scaffolds

Enzyme Class Therapeutic Area Potential Role of Picolinonitrile Scaffold
β-Lactamases Infectious Diseases Foundation for inhibitors that protect β-lactam antibiotics from degradation. nih.gov
Kinases (e.g., PI3K, p38/MAPK14) Oncology, Inflammation Core structure for developing selective kinase inhibitors to disrupt cell signaling pathways. nih.govekb.eg
Angiotensin-Converting Enzyme (ACE) Hypertension Starting point for synthesizing potent inhibitors to control blood pressure. nih.gov

| Cyclooxygenases (COX-1, COX-2) | Inflammation, Pain | Basis for creating selective COX-2 inhibitors with potentially fewer side effects. nih.govnih.gov |

Beyond enzymes, G-protein-coupled receptors (GPCRs) are another major class of drug targets. The picolinonitrile scaffold is a valuable starting point for developing receptor modulators. Research into related heterocyclic structures has led to the discovery of potent modulators for various receptors, including those in the central nervous system. nih.govmdpi.com

For example, complex scaffolds like pyrazolo[1,5-a]quinazoline, which can be synthesized from nitrile-containing precursors, have been identified as modulators of the GABA-A receptor. mdpi.comresearchgate.net These modulators can fine-tune the receptor's response to the endogenous neurotransmitter GABA, offering a more subtle mechanism of action than traditional agonists or antagonists. Similarly, allosteric modulators for the μ-opioid receptor have been developed from novel chemotypes, aiming to provide pain relief with a lower risk of side effects like respiratory depression. nih.gov The development of such allosteric modulators, which bind to a site distinct from the primary ligand binding site, is a promising strategy for achieving greater receptor subtype selectivity and safety. nih.gov

Table 2: Receptor Modulation by Derivatives of Heterocyclic Scaffolds

Receptor Target Type of Modulation Potential Therapeutic Application Associated Scaffold Examples
GABA-A Receptor Positive Allosteric Modulation Epilepsy, Anxiety Disorders Pyrazolo[1,5-a]quinazoline mdpi.comresearchgate.net
μ-Opioid Receptor Positive/Silent Allosteric Modulation Pain Management, Addiction Novel chemotypes discovered through lead optimization nih.gov

| Adenosine Receptors (A₁, A₂ₐ, A₂ᵦ, A₃) | Antagonism | Neurological and Inflammatory Disorders | Pyrazolo-triazolo-pyrimidine nih.gov |

Exploration of this compound Analogs in Specific Therapeutic Areas

The versatility of the this compound scaffold allows for its exploration in a wide range of diseases, leading to the development of specialized analogs for specific therapeutic applications.

The central nervous system is a key area of focus for derivatives of heterocyclic scaffolds. As mentioned, the ability to generate modulators for critical neurotransmitter receptors like the GABA-A and opioid receptors places these compounds at the forefront of neurological research. nih.govmdpi.com The development of positive allosteric modulators (PAMs) for the μ-opioid receptor is particularly significant, as they may enhance the pain-relieving effects of endogenous opioids while avoiding the dangerous side effects associated with conventional opioid agonists. nih.gov Likewise, GABA-A receptor modulators derived from scaffolds like pyrazolo[1,5-a]quinazoline are being investigated for conditions such as epilepsy and anxiety. mdpi.comresearchgate.net

Chronic inflammation is a hallmark of many diseases, and developing new anti-inflammatory drugs is a major research goal. Quinazoline (B50416) derivatives, which can be synthesized from precursors like this compound, have shown a diverse range of pharmacological activities, including anti-inflammatory effects. researchgate.netscienceopen.com Research has demonstrated that various substituted quinazolines and related heterocyclic compounds can act as potent anti-inflammatory agents. nih.govresearchgate.net Some pyrimidine (B1678525) derivatives have been identified as selective COX-2 inhibitors, which is a validated strategy for treating inflammation with a potentially better safety profile than non-selective NSAIDs. nih.gov The development of new triarylpyrazole derivatives has also yielded potent inhibitors of p38α/MAPK14 kinase, a key enzyme in the inflammatory cascade. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
6-bromopenicillanic acid
Pyrazolo[1,5-a]quinazoline
Pyrazolo-triazolo-pyrimidine
Pyrimidine
Triarylpyrazole

Oncology Drug Discovery Efforts

The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. While substituted picolinonitriles and related nitrogen-containing heterocycles are a recognized area of interest in the development of new cancer therapies, specific research focusing on the oncology applications of this compound derivatives is not extensively documented in publicly available literature.

The general approach in this field often involves the synthesis of a series of derivatives from a core scaffold, such as this compound, and subsequent evaluation of their cytotoxic activity against various cancer cell lines. For instance, studies on other brominated heterocyclic compounds, like quinoline (B57606) and quinazoline derivatives, have shown that the presence and position of the bromine atom can significantly influence their anticancer effects. nih.govnih.gov However, detailed investigations into the anticancer potential of direct derivatives of this compound, including specific compound structures and their corresponding activities against cancer cell lines, are not readily found in the reviewed scientific literature.

Further research is required to synthesize and systematically evaluate a library of this compound derivatives to determine their potential as leads in oncology drug discovery. Such studies would typically involve assays to measure cytotoxicity, identify molecular targets, and understand the mechanism of action, as has been demonstrated for other classes of halogenated heterocycles. nih.gov

Research into Anti-infective Compounds

The development of new anti-infective agents is a critical global health priority, driven by the rise of antibiotic-resistant pathogens. Halogenated heterocycles have historically been a rich source of anti-infective compounds.

Despite the potential of the this compound scaffold, dedicated research on its derivatives as anti-infective agents is not prominently featured in the available scientific literature. While the broader class of substituted pyridines has been explored for antibacterial and antifungal properties, specific studies detailing the synthesis and anti-infective activity of this compound derivatives are limited. researchgate.netnih.gov The investigation into related structures, such as other substituted picolinonitriles, could provide a basis for future research in this area.

A systematic approach to exploring the anti-infective potential of this compound derivatives would involve creating a diverse library of compounds and screening them against a panel of clinically relevant bacteria and fungi. This would be the first step in identifying any promising lead compounds for further development.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

For the derivatives of this compound, a detailed and specific body of SAR research is not yet established in the public domain. The development of such an understanding would necessitate the synthesis of a variety of analogs where the bromine and chlorine atoms, as well as the nitrile group on the picolinonitrile core, are systematically modified or replaced with other functional groups.

The hypothetical data table below illustrates the type of information that would be generated from initial SAR studies, focusing on modifications at a hypothetical 'R' position on the pyridine ring, assuming the core is 5-Bromo-6-chloro-2-substituted-picolinonitrile.

Compound IDR-GroupTargetIC50 (nM)
BCP-001 -HKinase X1500
BCP-002 -CH3Kinase X950
BCP-003 -OCH3Kinase X700
BCP-004 -NH2Kinase X1200
BCP-005 -FKinase X800

This table is for illustrative purposes only and does not represent actual experimental data.

Such a systematic study would allow researchers to deduce which substituents at various positions on the pyridine ring are favorable for a particular biological activity.

Pharmacokinetic and Pharmacodynamic Research Considerations for this compound-based Therapeutics

The successful development of any new therapeutic agent hinges on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. bldpharm.com

For potential therapeutics derived from this compound, specific pharmacokinetic and pharmacodynamic research is not yet available. However, based on the general properties of halogenated pyridines, several key considerations can be outlined for future research.

Pharmacokinetic Considerations: The presence of bromine and chlorine atoms can significantly influence a molecule's metabolic stability. Researchers would need to investigate the potential for dehalogenation and other metabolic pathways. The lipophilicity imparted by the halogens can affect absorption and distribution. The nitrile group may also be subject to metabolic transformation.

Pharmacodynamic Considerations: Understanding the relationship between the drug concentration at the target site and the observed pharmacological effect is crucial. For any this compound-based therapeutic, it would be essential to establish a clear dose-response relationship and to identify relevant biomarkers to monitor its effects.

The table below outlines hypothetical key parameters that would be the focus of initial pharmacokinetic studies.

ParameterDescriptionHypothetical Target Value
Oral Bioavailability (%) The fraction of the administered dose that reaches systemic circulation.> 30%
Half-life (t1/2, hours) The time it takes for the drug concentration in the plasma to reduce by half.8 - 12 hours
Metabolic Stability Resistance to metabolism, often measured as in vitro half-life in liver microsomes.t1/2 > 30 minutes
Plasma Protein Binding (%) The extent to which a drug binds to proteins in the blood plasma.< 95%

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Agrochemical Applications and Bioactivity of 5 Bromo 6 Chloropicolinonitrile Analogs

5-Bromo-6-chloropicolinonitrile as an Intermediate in Herbicide Development

This compound is a valuable intermediate in the creation of picolinic acid-based herbicides. The picolinic acid class of herbicides are known for their systemic action, mimicking natural plant growth hormones called auxins, which leads to abnormal growth and eventual death of targeted weeds. nih.govnih.gov The development of new herbicides in this class often involves the modification of the pyridine (B92270) ring to enhance efficacy, selectivity, and environmental profile.

Research into novel picolinic acid herbicides has demonstrated the importance of substituted picolinonitrile precursors. For instance, studies on the synthesis of 6-indazolyl-2-picolinic acids and 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have utilized closely related starting materials like 4-amino-3,5,6-trichloro-2-picolinonitrile. nih.govmdpi.com In these synthetic pathways, the halogen atoms on the pyridine ring serve as key reaction sites for introducing new functional groups, a process often achieved through cross-coupling reactions. This allows for the "scaffold hopping" approach, where different molecular fragments can be attached to the picolinonitrile core to create a diverse library of potential herbicidal compounds. nih.gov

The bromo and chloro substituents on this compound are particularly useful for such synthetic modifications. These halogens can be selectively replaced or can influence the reactivity of other positions on the pyridine ring, providing chemists with precise control over the final molecular structure. The resulting picolinic acid derivatives have shown significant herbicidal activity against a range of broadleaf weeds. mdpi.comresearchgate.net

Table 1: Herbicidal Activity of Picolinic Acid Analogs

Compound ClassTarget WeedsEfficacyReference
6-Indazolyl-2-picolinic acidsAmaranthus retroflexus, Chenopodium album100% post-emergence effect at 250 g/ha nih.gov
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acidsChenopodium album, Abutilon theophrasti, Amaranthus retroflexusBetter post-emergence activity than picloram (B1677784) at 300 g/ha mdpi.com
6-Aryl-2-picolinates (e.g., Halauxifen-methyl)Broadleaf weedsPotent control at low application rates researchgate.net

Research into Fungicidal Agents Derived from this compound

The halogenated pyridine scaffold is a common feature in many commercial fungicides. The presence of both bromine and chlorine on the picolinonitrile ring of this compound makes it an attractive starting point for the synthesis of new fungicidal agents. The electron-withdrawing nature of the halogens and the nitrile group can significantly influence the electronic properties of the pyridine ring, which in turn can affect the compound's interaction with biological targets in fungi.

Research into the structure-activity relationships of fungicidal compounds has shown that the type and position of halogen atoms can have a profound impact on efficacy. For example, studies on thioglycoluril derivatives have demonstrated that S-alkyl substituted versions exhibit high activity against phytopathogenic fungi like Venturia inaequalis and Rhizoctonia solani. nih.gov Similarly, research on 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols has revealed that these compounds possess high fungal toxicity. researchgate.netresearchgate.net

By using this compound as a precursor, chemists can synthesize a variety of derivatives, such as picolinamide (B142947) fungicides, by modifying the nitrile group or by substituting the halogen atoms. This allows for the fine-tuning of the molecule's properties to optimize its fungicidal activity against specific plant pathogens.

Investigation of Antimicrobial Properties of Picolinonitrile Derivatives

Derivatives of picolinonitrile, particularly those containing halogens, have been investigated for their antimicrobial properties against a range of bacteria and fungi. The presence of bromine and chlorine atoms in the structure of these compounds is often associated with enhanced biological activity.

Studies on flavonoid derivatives have shown that the inclusion of chlorine and bromine atoms can have a significant effect on their antimicrobial properties. For instance, 6-chloro-8-nitroflavone has demonstrated potent inhibitory activity against pathogenic bacteria. nih.gov In another study, 6-bromoindolglyoxylamide derivatives exhibited intrinsic antimicrobial activity towards Gram-positive bacteria such as Staphylococcus aureus. researchgate.net

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The specific mechanisms can vary, but the halogenated pyridine core is a key pharmacophore that can be further modified to enhance potency and spectrum of activity.

Table 2: Antimicrobial Activity of Halogenated Heterocyclic Analogs

Compound ClassOrganismActivityReference
6-Chloro-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansStrong inhibitory effect nih.gov
6-Bromoindolglyoxylamide derivativesStaphylococcus aureus, S. intermediusIntrinsic antimicrobial activity researchgate.net
S-Ethyl substituted thioglycolurilsCandida albicansHigh activity nih.gov

Environmental Impact and Degradation Studies of Halogenated Picolinonitrile Agrochemicals

The environmental fate of agrochemicals is a critical aspect of their development and use. Halogenated picolinonitrile derivatives, like other chlorinated and brominated pesticides, can exhibit persistence in the environment. The strength of the carbon-halogen bonds can make these compounds resistant to degradation, leading to concerns about their accumulation in soil and water. nih.gov

Pyridine carboxylic acid herbicides, which can be synthesized from picolinonitrile precursors, are known for their persistence. nih.govnih.gov This persistence can be advantageous for long-term weed control but also poses a risk of carryover injury to subsequent crops and potential contamination of water resources. The degradation of these compounds in the environment can occur through microbial action, photodegradation, and chemical hydrolysis. However, the rate of degradation is often slow. nih.govnih.govresearchgate.net

Studies on the biodegradation of chlorinated pyridines have shown that certain microorganisms are capable of breaking down these compounds, but the process can be slow and dependent on environmental conditions. nih.gov The degradation of these molecules often involves the removal of the halogen atoms, followed by the cleavage of the pyridine ring. The persistence and potential for long-range transport of halogenated agrochemicals necessitate careful management of their use to minimize environmental impact. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 5 Bromo 6 Chloropicolinonitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 5-Bromo-6-chloropicolinonitrile into automated flow chemistry systems represents a significant leap forward in chemical synthesis. syrris.com Flow chemistry, or continuous-flow processing, offers numerous advantages over traditional batch methods, including enhanced safety, improved reproducibility, and greater scalability. nih.gov Automated platforms enable the rapid generation of compound libraries by allowing for sequential reactions and integrated purification steps, thereby accelerating the drug discovery and material development processes. syrris.com

A flow synthesis approach can significantly reduce both cost and time, which is particularly valuable for rapid optimization and the creation of diverse compound series in the early stages of research programs. syrris.com Given that this compound is a foundational building block, its use in these systems allows for the efficient exploration of chemical space. Researchers can quickly synthesize a multitude of derivatives for screening against biological targets or for evaluating material properties. syrris.com The coupling of flow synthesis with in-line analysis and bioassays creates powerful platforms that can shorten the entire discovery-to-development timeline. syrris.com

Advanced Materials Science Applications of this compound

In the realm of materials science, this compound serves as a crucial building block for creating novel functional materials. bldpharm.com The presence of reactive halogen atoms allows for its incorporation into larger, more complex architectures through various cross-coupling reactions.

The compound is utilized in the synthesis of functionalized polymers and nanomaterials. Its di-halogenated structure provides two distinct reaction sites, enabling the formation of well-defined polymeric chains and nanostructures. These materials can be tailored for specific applications in electronics, optics, and specialty coatings by carefully selecting the co-monomers and reaction conditions. The pyridine (B92270) nitrogen and nitrile group can also impart unique electronic and coordination properties to the resulting materials. bldpharm.combldpharm.com

The structural framework of this compound makes it an attractive scaffold for the design of specialized ligands used in catalysis. myskinrecipes.com The pyridine ring can coordinate to metal centers, while the bromo, chloro, and nitrile substituents can be modified to fine-tune the steric and electronic properties of the resulting catalyst. This tunability is critical for developing highly selective and efficient catalysts for a wide range of organic transformations. Its derivatives are explored for their role in creating new catalytic systems that drive important chemical reactions. bldpharm.commyskinrecipes.com

Chemoinformatics and Machine Learning in Picolinonitrile Research

Chemoinformatics and machine learning (ML) have become indispensable tools in modern chemical research, enabling scientists to analyze vast datasets and predict the properties of new molecules. nih.govencyclopedia.pub These computational approaches are particularly relevant to research involving versatile scaffolds like this compound. By transforming chemical structures into machine-readable formats, ML models can predict biological activity, toxicity, and physicochemical properties. encyclopedia.pubresearchgate.net

In the context of picolinonitrile research, ML algorithms can be trained on existing data to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net These models can then be used to screen virtual libraries of potential derivatives of this compound, prioritizing the most promising candidates for synthesis. This data-driven approach helps to focus laboratory efforts, saving time and resources by avoiding the synthesis of compounds with a low probability of success. nih.govnih.gov The combination of automated synthesis platforms with predictive ML models creates a closed-loop system for accelerated discovery. syrris.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the primary utility of this compound lies in the substitution of its bromine and chlorine atoms, future research is expected to uncover novel reactivity patterns. The compound is known to undergo various transformations, including substitution reactions, reduction of the nitrile group, and oxidation. The synthesis of the compound itself involves a multi-step process starting from 3-bromo-2-chloropyridine (B150940), highlighting the chemical manipulations the pyridine core can withstand. guidechem.com

Future explorations may focus on selective mono-functionalization under mild conditions, developing new catalytic methods for C-H activation at the unsubstituted position on the pyridine ring, or utilizing the nitrile group in unconventional cycloaddition reactions. Uncovering unprecedented transformations will expand the synthetic toolbox available to chemists and open up new avenues for creating molecular complexity from this readily available starting material.

Collaborative Research Opportunities and Interdisciplinary Approaches in Picolinonitrile Chemistry

The diverse applications of this compound inherently demand an interdisciplinary and collaborative research approach. avantorsciences.com Its use as a building block spans multiple scientific fields:

Medicinal Chemists can synthesize and test new derivatives for therapeutic potential against diseases. myskinrecipes.com

Agrochemical Scientists can explore its use in developing new herbicides and pesticides.

Materials Scientists can incorporate it into novel polymers and electronic materials. bldpharm.com

Computational Chemists can use machine learning and chemoinformatics to predict the properties of new compounds and guide experimental work. nih.govencyclopedia.pub

Process Chemists can optimize its synthesis and use in automated flow platforms. syrris.com

Effective collaboration between these disciplines is essential to fully exploit the potential of this versatile chemical. avantorsciences.com By working together, research teams can accelerate the journey from initial concept to final application, whether it be a new drug, a high-performance material, or an efficient industrial process.

Q & A

Basic Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .
  • Waste Management : Segregate halogenated waste in designated containers for professional disposal to avoid environmental contamination .
  • Emergency Measures : For inhalation exposure, move to fresh air and seek medical attention if respiratory irritation persists .

How can researchers evaluate the reactivity of this compound in cross-coupling reactions?

Advanced Question
The compound’s Br and Cl substituents make it a candidate for Suzuki or Buchwald-Hartwig couplings. Methodological considerations include:

  • Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for coupling efficiency with aryl boronic acids.
  • Solvent Effects : Use toluene/DMF mixtures to balance solubility and reaction rates.
  • Competitive Reactivity : Bromine typically reacts faster than chlorine; monitor selectivity via LC-MS to optimize conditions for mono- vs. di-substitution .

What strategies mitigate decomposition of this compound during long-term storage?

Basic Question

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitrile group .
  • Stability Testing : Periodically analyze purity via HPLC and track degradation products (e.g., carboxylic acids from nitrile hydrolysis) .

How does steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitutions?

Advanced Question
The electron-withdrawing nitrile and halogen groups direct nucleophiles to specific positions:

  • Electronic Effects : The nitrile meta-directs substitutions, while Br (less electronegative than Cl) may act as a leaving group in SNAr reactions.
  • Steric Hindrance : The 6-chloro group may block nucleophilic attack at adjacent positions. Computational modeling (DFT) can predict reactive sites, validated by kinetic studies .

What are the applications of this compound in medicinal chemistry research?

Advanced Question
It serves as a versatile intermediate:

  • Kinase Inhibitor Synthesis : Functionalize via cross-coupling to introduce heterocyclic pharmacophores.
  • Proteolysis-Targeting Chimeras (PROTACs) : Leverage halogen atoms for linker conjugation .
  • In Vivo Studies : Radiolabel with ¹¹C or ¹⁸F for PET imaging, ensuring metabolic stability through deuterium incorporation at labile positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.